

An In-depth Technical Guide to N-benzyl-3-phenylpropanamide

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Compound of Interest

Compound Name: *N*-benzyl-3-phenylpropanamide

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This technical guide provides a comprehensive overview of **N-benzyl-3-phenylpropanamide**, a secondary amide of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

IUPAC Name: **N-benzyl-3-phenylpropanamide**[\[1\]](#)

Synonyms:

- 3-phenyl-N-benzylpropanamide[\[1\]](#)
- Benzenepropanamide, N-(phenylmethyl)-[\[1\]](#)
- N-Benzyl-3-phenyl-propionamide[\[1\]](#)
- Phenylpropionbenzylamid[\[1\]](#)
- NSC 5959
- DTXSID80352630[\[1\]](#)
- ChEMBL1869081[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **N-benzyl-3-phenylpropanamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₇ NO	PubChem
Molecular Weight	239.31 g/mol	PubChem
CAS Number	10264-10-5	PubChem
Appearance	White to off-white solid	BenchChem
Melting Point	79.5-88.5 °C	BenchChem
XLogP3-AA	2.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem

Synthesis of N-benzyl-3-phenylpropanamide

N-benzyl-3-phenylpropanamide can be synthesized through the amidation of 3-phenylpropionic acid with benzylamine. This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Experimental Protocol: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a common method for the synthesis of **N-benzyl-3-phenylpropanamide** using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

- 3-phenylpropionic acid

- Benzylamine
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl acetate
- Hexanes
- Standard laboratory glassware and magnetic stirrer
- Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

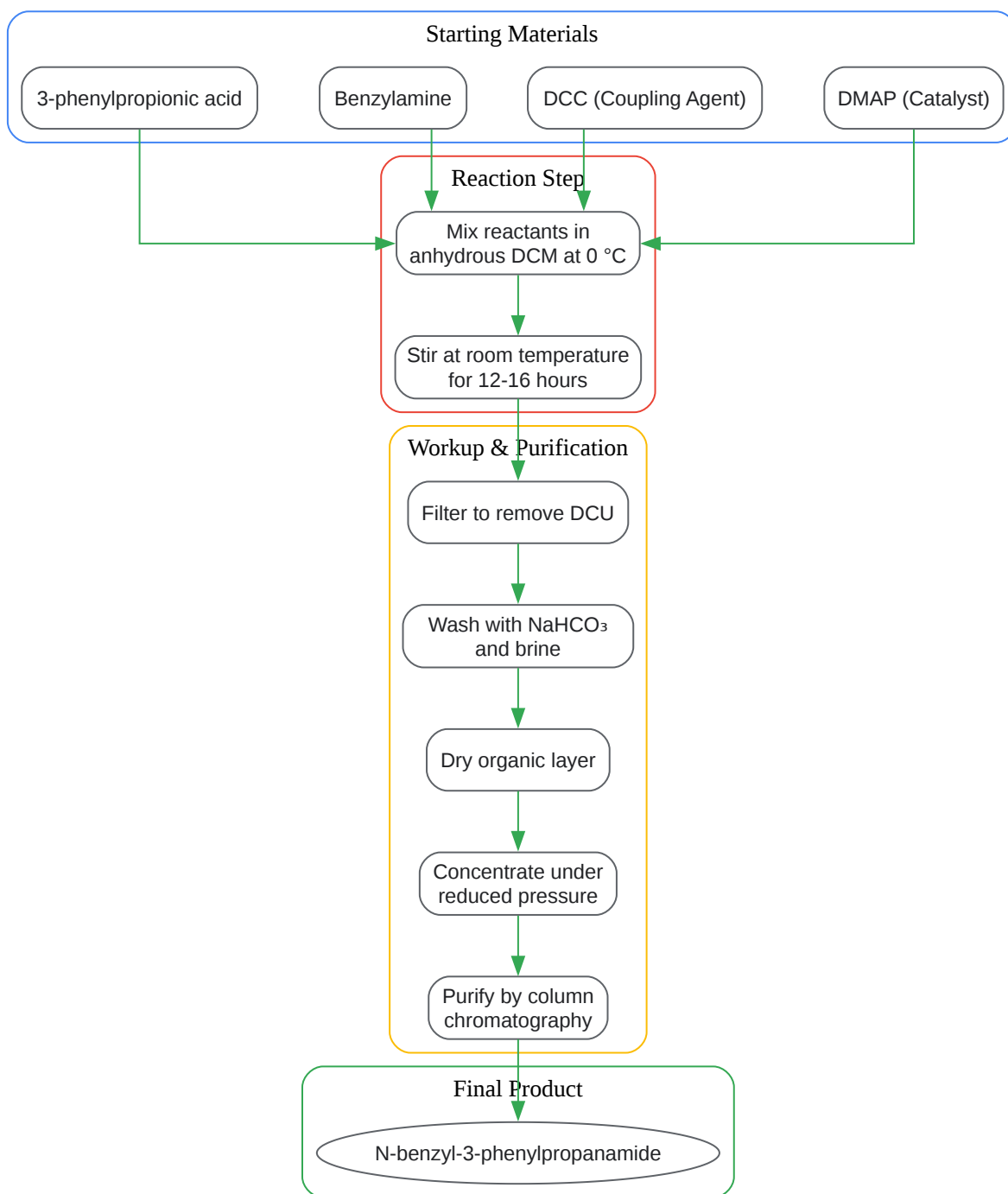
Procedure:

- To a solution of 3-phenylpropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
- Stir the mixture for 10 minutes at 0 °C.
- Add benzylamine (1.0 equivalent) dropwise to the reaction mixture.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

- Wash the filtrate sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **N-benzyl-3-phenylpropanamide** as a solid.

Synthetic Workflow

The logical workflow for the synthesis of **N-benzyl-3-phenylpropanamide** is depicted in the following diagram.



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References

- 1. N-benzyl-3-phenylpropanamide | C₁₆H₁₇NO | CID 730453 - PubChem [pubchem.ncbi.nlm.nih.gov]
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